4-iodo-N-(4-iodophenyl)benzamide
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Overview
Description
4-iodo-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C13H9I2NO It is a derivative of benzamide, where the benzene ring is substituted with iodine atoms at the 4-position on both the benzamide and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(4-iodophenyl)benzamide typically involves the iodination of N-(4-iodophenyl)benzamide. One common method is the reaction of N-(4-iodophenyl)benzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve organic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-iodo-N-(4-iodophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-iodo-N-(4-iodophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)benzamide: A precursor in the synthesis of 4-iodo-N-(4-iodophenyl)benzamide.
4-Iodo-N-(2-iodophenyl)benzamide: A structural isomer with iodine atoms at different positions.
4-Iodobenzamide: A simpler derivative with a single iodine atom.
Uniqueness
This compound is unique due to the presence of two iodine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This dual iodination can enhance its utility in various applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-iodo-N-(4-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQQNBXQWHHTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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